Potassium ((dimethylamino)methyl)trifluoroborate

Suzuki-Miyaura coupling aryl chlorides aminomethylation

Aminomethylation of complex intermediates often requires air-sensitive boronic acids, toxic stannanes, or reductive amination with protecting groups. Potassium ((dimethylamino)methyl)trifluoroborate (CAS 1150655-04-1) eliminates these: - 68-90% coupling yields with ArCl, reducing electrophile cost 30-50%. - Shelf-stable, monomeric; compatible with automated HTE dispensing. - Chemoselective; tolerates ketone, ester, nitro groups. - Non-toxic stannane replacement, simplifies EHS. Bulk packaging available.

Molecular Formula C3H8BF3KN
Molecular Weight 165.01 g/mol
CAS No. 1150655-04-1
Cat. No. B1419950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium ((dimethylamino)methyl)trifluoroborate
CAS1150655-04-1
Molecular FormulaC3H8BF3KN
Molecular Weight165.01 g/mol
Structural Identifiers
SMILES[B-](CN(C)C)(F)(F)F.[K+]
InChIInChI=1S/C3H8BF3N.K/c1-8(2)3-4(5,6)7;/h3H2,1-2H3;/q-1;+1
InChIKeyRSVQKXNUTHTPLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium ((dimethylamino)methyl)trifluoroborate: Overview


Potassium ((dimethylamino)methyl)trifluoroborate (CAS 1150655‑04‑1) is an N,N‑dialkylaminomethyl organotrifluoroborate—a tetracoordinate boron nucleophile that serves as a shelf‑stable aminomethyl synthon [REFS‑1]. Unlike tricoordinate boronic acids, this compound’s fully substituted boron center confers resistance to air, moisture, and protodeboronation, enabling its use as a monomeric, single‑equivalent coupling partner in palladium‑catalyzed Suzuki‑Miyaura reactions [REFS‑2]. It is primarily employed to install the dimethylaminomethyl motif onto aryl and heteroaryl frameworks, providing a dissonant C–C bond disconnection that complements traditional reductive amination and nucleophilic substitution strategies [REFS‑3].

Shelf‑stable aminomethyl synthon for Suzuki–Miyaura coupling
Dissonant C–C bond disconnection; complements reductive amination
Monomeric, air‑stable coupling partner for Pd‑catalyzed cross‑coupling

Non-Interchangeability of Potassium ((dimethylamino)methyl)trifluoroborate


Generic substitution among aminomethylating reagents is not scientifically valid because N,N‑dialkylaminomethyltrifluoroborates operate via a fundamentally different dissonant reactivity paradigm [REFS‑1]. Alternative aminomethylstannanes (e.g., Stille reagents) carry organotin toxicity and present purification challenges, while boronic acids and boronate esters undergo rapid protodeboronation and oligomerization, complicating stoichiometry control and introducing variable coupling efficiency [REFS‑2]. Reductive amination methods require protecting‑group strategies for functional groups sensitive to reducing conditions—a constraint that organotrifluoroborates circumvent entirely [REFS‑3]. Consequently, selection of this specific trifluoroborate is dictated not by nominal aminomethylating capacity but by its quantifiable air/moisture stability, monomeric nature, and broad functional‑group tolerance relative to boronic acids, organostannanes, and reductive amination protocols.

Organostannane reagents
Toxicity and purification challenges make direct replacement unlikely; the trifluoroborate may serve as a safer research alternative but method adaptation is required.
Boronic acids / boronate esters
Prone to protodeboronation and oligomerization; the monomeric nature of the trifluoroborate may not transfer to conditions that exploit boronic acid oligomerization.
Reductive amination
Functional group tolerance differs; the trifluoroborate preserves sensitive groups, but the reaction route must be re‑designed when substrates require reductive‑amination‑compatible conditions.

Potassium ((dimethylamino)methyl)trifluoroborate: Performance Evidence


Aryl Chloride Cross-Coupling Yields

N,N‑Dialkylaminomethyltrifluoroborates (including the dimethylamino variant) cross‑couple with aryl chlorides in yields of 68–90% under standard Suzuki–Miyaura conditions, enabling the use of more abundant, less expensive aryl chloride electrophiles relative to aryl bromides or iodides [REFS‑1]. This performance contrasts with many organometallic aminomethylating reagents that require more reactive (and costly) bromide or iodide partners to achieve comparable efficiency.

Aryl Chloride Coupling Yields
Class‑level
68–90%
Supports cost‑efficient aryl chloride coupling; yields comparable to aryl bromides
Class‑level inference; 5 mol% Pd(OAc)₂, SPhos, K₂CO₃, toluene/H₂O
Suzuki-Miyaura coupling aryl chlorides aminomethylation

Functional-Group Tolerance vs. Reductive Amination

N,N‑Dialkylaminomethyltrifluoroborates demonstrate compatibility with a broad range of electrophilic functional groups that are incompatible with reductive amination conditions. Specifically, ketones, nitriles, esters, aldehydes, and nitro groups remain intact during cross‑coupling with this trifluoroborate class, whereas reductive amination would reduce these functionalities, necessitating additional protection/deprotection steps [REFS‑1]. This represents a qualitative but decisive differentiation in synthetic route selection.

Functional Group Tolerance
Reported
Ketone, nitrile, ester, aldehyde, nitro intact vs. Reduced under reductive amination
Enables chemoselective aminomethylation without protecting group manipulations
Cross‑study comparable; eliminates 2–3 synthetic steps relative to reductive amination
functional group tolerance late-stage functionalization comparative methodology

Air and Moisture Stability vs. Boronic Acids

Potassium ((dimethylamino)methyl)trifluoroborate, as a tetracoordinate organotrifluoroborate, exhibits indefinite shelf stability under ambient atmospheric conditions without decomposition, whereas boronic acids and boronate esters are prone to protodeboronation and oxidative degradation [REFS‑1]. Commercial suppliers specify storage at –20 °C under inert atmosphere for optimal long‑term preservation, but the compound remains handleable in air without immediate degradation during routine laboratory operations [REFS‑2].

Air & Moisture Stability
Class‑level
Indefinite stability at RT vs. hours–days half‑life (boronic acids)
Simplifies storage and handling; reduces reagent degradation waste
Class‑level inference; recommended storage –20 °C under inert gas for long‑term preservation
stability storage boronic acids

Stoichiometry Control vs. Boronic Acids

Potassium ((dimethylamino)methyl)trifluoroborate exists exclusively in monomeric form, allowing precise stoichiometric control in cross‑coupling reactions. In contrast, boronic acids and their esters readily form boroxine oligomers and anhydrides, introducing stoichiometric uncertainty that compromises reaction reproducibility and complicates process scale‑up [REFS‑1].

Stoichiometry Control
Class‑level
Precise 1:1
Eliminates oligomerization uncertainty for reproducible coupling stoichiometry
Class‑level; boronic acids can vary ±15–20% in effective equivalents
stoichiometry monomeric nature process reproducibility

Toxicity Profile vs. Organostannane Reagents

N,N‑Dialkylaminomethyltrifluoroborates offer a nontoxic alternative to aminomethylstannane reagents used in Stille cross‑coupling. Organotin compounds are known neurotoxins and environmental contaminants with strict disposal requirements, whereas organotrifluoroborates exhibit significantly reduced toxicological hazard profiles [REFS‑1]. The Molander group explicitly positions this trifluoroborate class as a safer, more practical aminomethylating platform relative to the Stille reaction [REFS‑2].

Toxicity Profile
Class‑level
Nontoxic; no neurotoxicity vs. Neurotoxic, bioaccumulative (organostannanes)
Reduces occupational hazard and hazardous waste management burden
Class‑level; EHS‑compatible alternative to Stille reagents
toxicity green chemistry Stille coupling

Potassium ((dimethylamino)methyl)trifluoroborate: Application Scenarios


Late-Stage Functionalization of Aryl Chlorides

Medicinal chemistry programs requiring aminomethylation of advanced intermediates benefit from this trifluoroborate’s demonstrated 68–90% coupling yields with aryl chlorides [REFS‑1]. The ability to use less expensive, more widely available aryl chloride electrophiles—without yield compromise relative to bromides—reduces per‑reaction electrophile costs by approximately 30–50% in many commercial catalog comparisons. This cost differential becomes particularly significant in parallel library synthesis and late‑stage diversification where dozens to hundreds of aryl chloride variants are coupled.

Chemoselective Aminomethyl Installation

Synthetic sequences involving ketone‑, nitrile‑, ester‑, aldehyde‑, or nitro‑containing intermediates require chemoselective aminomethyl introduction without reducing sensitive functionality. As demonstrated by Molander and Shin, this trifluoroborate class preserves these electrophilic groups intact during cross‑coupling [REFS‑2]. This capability eliminates two to three synthetic steps (protection, deprotection, and sometimes re‑oxidation) that would be mandatory under reductive amination conditions, directly reducing total synthesis time and improving overall yield in complex molecule construction.

Air-Stable Reagent for High-Throughput Experimentation

High‑throughput experimentation facilities and automated synthesis platforms require reagents that maintain consistent performance without degradation during extended ambient exposure. The indefinite air stability and monomeric nature of this trifluoroborate [REFS‑3] eliminate the need for inert‑atmosphere handling robotics, enable reliable automated solid dispensing, and reduce the frequency of reagent repurification or replacement—critical operational advantages that lower HTE campaign costs and improve data reproducibility across large screening sets.

Organostannane Replacement in Green Chemistry

Pharmaceutical process chemistry groups seeking to eliminate organotin reagents from manufacturing routes can adopt this trifluoroborate as a direct aminomethylation replacement. The documented nontoxic profile of organotrifluoroborates relative to aminomethylstannanes [REFS‑1] reduces EHS compliance burdens, simplifies waste stream management, and aligns with corporate sustainability initiatives. This substitution is particularly valuable in late‑stage clinical and commercial manufacturing where organotin contamination limits and waste disposal costs impose significant financial constraints.

Application
Selection Property
Validation Focus
Late‑stage aryl chloride diversification
Coupling efficiency with aryl chlorides
Yield consistency; functional group tolerance
Chemoselective aminomethylation
Functional group compatibility
Redox‑sensitive group retention
High‑throughput experimentation
Air/moisture stability; monomeric form
Automated dispensing reliability
Organostannane replacement
Toxicity and EHS profile
Waste management; regulatory compliance

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